3-Phenyloxolan-3-ol
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Overview
Description
3-Phenyloxolan-3-ol is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom and a phenyl group attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyloxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 3-phenyl-1,3-propanediol under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 3-phenyl-1,3-propanediol.
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxolanes.
Scientific Research Applications
3-Phenyloxolan-3-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyloxolan-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can then undergo further transformations to yield the desired products.
Comparison with Similar Compounds
3-Phenyloxolan-3-ol can be compared with other similar compounds, such as:
3-Phenyltetrahydrofuran: Similar structure but with a different ring size.
3-Phenyl-1,2-oxathiolane: Contains a sulfur atom in the ring instead of an oxygen atom.
3-Phenyl-1,3-dioxolane: Contains an additional oxygen atom in the ring.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-phenyloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFAXBOJKALSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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